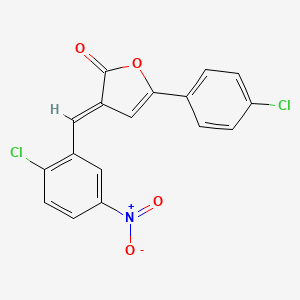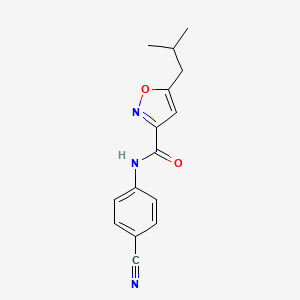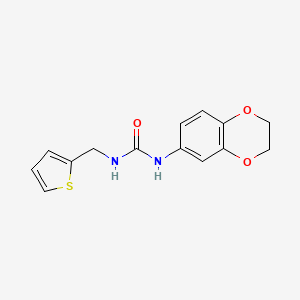
3-(2-chloro-5-nitrobenzylidene)-5-(4-chlorophenyl)-2(3H)-furanone
Descripción general
Descripción
3-(2-chloro-5-nitrobenzylidene)-5-(4-chlorophenyl)-2(3H)-furanone, also known as CNBF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CNBF belongs to the class of organic compounds known as nitrobenzenes, which are commonly used as intermediates in the synthesis of various chemicals. In
Aplicaciones Científicas De Investigación
3-(2-chloro-5-nitrobenzylidene)-5-(4-chlorophenyl)-2(3H)-furanone has been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Several studies have investigated the potential of this compound as a lead compound for drug discovery and development. For example, one study found that this compound showed promising activity against drug-resistant strains of bacteria, suggesting its potential as an antibacterial agent. Another study showed that this compound inhibited the growth of cancer cells in vitro, indicating its potential as an anticancer agent.
Mecanismo De Acción
The exact mechanism of action of 3-(2-chloro-5-nitrobenzylidene)-5-(4-chlorophenyl)-2(3H)-furanone is not fully understood, but it is thought to involve the inhibition of key enzymes or signaling pathways involved in various biological processes. For example, one study suggested that this compound may inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Another study proposed that this compound may inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the specific biological system being studied. For example, one study found that this compound inhibited the production of inflammatory mediators in human macrophages, suggesting its potential as an anti-inflammatory agent. Another study showed that this compound induced cell death in cancer cells through the activation of apoptosis, indicating its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chloro-5-nitrobenzylidene)-5-(4-chlorophenyl)-2(3H)-furanone has several advantages for laboratory experiments, including its relatively simple synthesis method and its potential as a lead compound for drug discovery and development. However, there are also several limitations to consider, such as its potential toxicity and the need for further studies to fully understand its mechanism of action and biological effects.
Direcciones Futuras
There are several future directions for research on 3-(2-chloro-5-nitrobenzylidene)-5-(4-chlorophenyl)-2(3H)-furanone, including the development of more potent analogs and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity and side effects. Overall, this compound represents a promising compound for drug discovery and development, and further research in this area is warranted.
Propiedades
IUPAC Name |
(3E)-3-[(2-chloro-5-nitrophenyl)methylidene]-5-(4-chlorophenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2NO4/c18-13-3-1-10(2-4-13)16-9-12(17(21)24-16)7-11-8-14(20(22)23)5-6-15(11)19/h1-9H/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLVUAIWEURNEG-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/C(=O)O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4729069.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4729094.png)


![2-[(diphenylmethyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B4729118.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4729123.png)
![N-(3-butoxyphenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B4729127.png)

![3-{[2-(benzoylamino)-3-methyl-2-butenoyl]amino}benzoic acid](/img/structure/B4729134.png)
![N-[2-(4-morpholinyl)ethyl]cyclobutanecarboxamide](/img/structure/B4729137.png)
![N-(5-isoquinolinylmethyl)-N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4729139.png)
![4,5-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B4729140.png)